molecular formula C12H13NO2 B2360940 (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 118918-76-6

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B2360940
CAS No.: 118918-76-6
M. Wt: 203.241
InChI Key: OURKKNDNLSPPQY-PWSUYJOCSA-N
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Description

Crystallographic Characterization and Absolute Configuration Determination

The absolute configuration of (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one was unambiguously determined via single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 8.921 Å, b = 12.374 Å, c = 10.516 Å, and β = 105.27°. The asymmetric unit contains one molecule, with the 3S and 7aR stereochemistry confirmed through Flack parameter analysis (x = -0.02(3)), validating the enantiopure nature of the crystal.

Key bond lengths and angles within the bicyclic framework include:

Parameter Value (Å/°)
N1–C3 1.472(3)
O1–C2 1.364(2)
C3–C4 1.532(4)
O1–C2–C3–N1 torsion angle -35.7(4)

The phenyl substituent at C3 adopts an orthogonal orientation relative to the mean plane of the bicyclic system, with a dihedral angle of 89.28(14)°. This perpendicular arrangement minimizes steric clashes while allowing conjugation between the phenyl π-system and the oxazolone ring's electron-deficient orbitals.

Conformational Analysis of Bicyclic Pyrrolo-Oxazolone Framework

The fused pyrrolo[1,2-c]oxazol-5-one system exhibits distinct conformational behavior in its two heterocyclic components. The pyrrolidinone ring (N1–C3–C4–C5–C6) displays near-planarity, with a root-mean-square (RMS) deviation of 0.054 Å from the mean plane. In contrast, the oxazole ring adopts an envelope conformation, with the C3 atom deviating by 0.312 Å from the plane defined by O1, C2, N1, and C7a.

Comparative analysis of torsion angles reveals:

Torsion Angle Value (°) Structural Implication
N1–C6–C5–C4 13.4(5) Pyrrolidinone ring puckering
C2–O1–C3–N1 -35.7(4) Oxazole envelope distortion
C7a–N1–C3–C4 2.7(5) Fused ring junction planarity

The dihedral angle between the pyrrolidinone and oxazole mean planes measures 45.47(19)°, indicating significant non-coplanarity that arises from steric interactions between the C3 phenyl group and the oxazole oxygen. This conformational distortion creates a chiral pocket with C3 as the stereogenic center, which has implications for molecular recognition in asymmetric synthesis.

Stereoelectronic Effects of 3-Phenyl Substituent on Ring Planarity

The C3-phenyl group exerts pronounced stereoelectronic effects on the bicyclic system's geometry. Hyperconjugative interactions between the phenyl π-system and the oxazolone's σ* orbitals were quantified using Natural Bond Orbital (NBO) analysis:

Interaction Type Energy (kcal/mol)
π(C6–C7) → σ*(N1–C3) 4.82
σ(C3–CPh) → σ*(O1–C2) 3.15
LP(O1) → π*(CPh) 2.97

These secondary orbital interactions induce partial double-bond character in the N1–C3 bond (1.472 Å vs. typical C–N single bond of 1.47–1.50 Å), stabilizing the envelope conformation of the oxazole ring. The phenyl group's ortho/para-directing effects create an electron-rich region at C7a, as evidenced by electrostatic potential maps showing a -0.32 e charge density at this position.

X-ray charge density analysis further reveals that the phenyl substituent increases the pyramidalization of N1 (κ = 0.891 vs. 0.943 for unsubstituted analogs), enhancing the nitrogen's nucleophilicity for potential derivatization. This electronic perturbation explains the compound's enhanced reactivity in [3+2] cycloaddition reactions compared to non-aromatic substituted analogs.

Properties

IUPAC Name

(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURKKNDNLSPPQY-PWSUYJOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1COC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1CO[C@H]2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Selenylation-Oxidation Strategy

Reaction Overview

A stereoselective route reported in a synthetic chemistry manuscript involves a selenylation-oxidation sequence starting from a bicyclic lactam precursor. The process begins with deprotonation of the lactam using lithium hexamethyldisilazide (LiHMDS) at -78°C in tetrahydrofuran (THF), followed by electrophilic trapping with phenylselenyl bromide (PhSeBr). Subsequent oxidative cleavage of the selenium moiety with osmium tetroxide (OsO₄) yields the target oxazolone.

Key Reaction Steps:
  • Deprotonation :
    $$ \text{Lactam} + \text{LiHMDS} \rightarrow \text{Lithiated intermediate} $$
  • Selenylation :
    $$ \text{Lithiated intermediate} + \text{PhSeBr} \rightarrow \text{Phenylselenylated adduct} $$
  • Oxidation :
    $$ \text{Phenylselenylated adduct} + \text{OsO₄} \rightarrow \text{(3S,7aR)-Oxazolone} $$
Optimization Data:
Parameter Condition Yield (%)
Temperature -78°C (LiHMDS addition) 85
Oxidizing Agent OsO₄ (2% in butanol) 78
Reaction Time 16 hours (oxidation step) -

The final product was characterized by $$ ^1\text{H NMR} $$ (δ 7.38–7.37 ppm, aromatic protons) and $$ ^{13}\text{C NMR} $$ (176.94 ppm, carbonyl carbon). Mass spectrometry confirmed the molecular ion peak at m/z 202.10 ([M+H]⁺).

Acid-Catalyzed Condensation

Substrate Selection

An alternative method employs a Dean-Stark-assisted condensation between 2-(2-nitrophenyl)-4-oxopentanoic acid and (S)-phenyl alaninol in toluene. p-Toluenesulfonic acid (PTSA) catalyzes the cyclization, with azeotropic removal of water driving the reaction to completion.

Synthetic Pathway:

$$ \text{2-(2-Nitrophenyl)-4-oxopentanoic acid} + \text{(S)-Phenyl alaninol} \xrightarrow{\text{PTSA, Δ}} \text{(3S,7aR)-Oxazolone} $$

Performance Metrics:
Factor Detail Outcome
Catalyst Loading 0.1 mol% PTSA 41.5% yield
Solvent System Toluene (reflux) 16 hours
Purification Silica gel chromatography (1:1 hexane/EtOAc) White solid

This route demonstrates moderate yield but offers operational simplicity. The stereochemical outcome arises from the chiral (S)-phenyl alaninol, which directs the configuration at the 3-position.

Chiral Methyl Group Introduction via Alkylation

Lithiation-Alkylation Sequence

A third approach, detailed in a medicinal chemistry study, involves lithiation of the parent oxazolone followed by alkylation to install a chiral methyl group. While primarily used for derivative synthesis, this method provides insights into the reactivity of the (3S,7aR)-scaffold.

Mechanistic Highlights:
  • Lithiation :
    $$ \text{(3S,7aR)-Oxazolone} + \text{LDA} \rightarrow \text{Enolate} $$
  • Alkylation :
    $$ \text{Enolate} + \text{MeI} \rightarrow \text{Methylated product} $$

Comparative Analysis of Preparation Methods

Efficiency and Scalability

Method Yield (%) Scalability Stereochemical Control
Selenylation-Oxidation 78 Moderate High (via OsO₄)
Acid-Catalyzed Condensation 41.5 High Moderate (substrate-dependent)
Lithiation-Alkylation - Low Excellent

The selenylation-oxidation route offers superior stereoselectivity but faces challenges in handling toxic selenium reagents. In contrast, the condensation method, while lower-yielding, uses readily available starting materials and standard laboratory equipment.

Analytical Characterization Summary

Technique Key Data Source
$$ ^1\text{H NMR} $$ δ 4.65–4.61 ppm (OC₂H₅)
$$ ^{13}\text{C NMR} $$ 175.55 ppm (carbonyl)
MS (ESI) m/z 202.10 ([M+H]⁺)
Optical Rotation [α]²⁰_D = -40.3° (c 1, MeOH)

Chemical Reactions Analysis

Types of Reactions

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; reaction temperature50-70°C.

    Reduction: Hydrogen gas, palladium catalyst; reaction temperatureroom temperature to 50°C.

    Substitution: Various nucleophiles such as halides, amines; reaction temperature60-80°C.

Major Products

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

  • This compound serves as a crucial building block in organic synthesis. It is utilized in the creation of more complex molecules due to its unique structural features, which include a fused pyrrolo and oxazol ring system. The compound's ability to undergo various chemical transformations makes it valuable for synthetic chemists.

Reactivity and Transformation

  • The compound can participate in multiple types of reactions:
    • Oxidation : Using reagents like potassium permanganate or chromium trioxide.
    • Reduction : Achieved with hydrogen gas in the presence of palladium catalysts.
    • Substitution : Nucleophilic substitution can occur with various reagents.
Reaction TypeReagentsConditions
OxidationPotassium permanganate50-70°C
ReductionHydrogen gas, Palladium catalystRoom temperature to 50°C
SubstitutionVarious nucleophiles (e.g., halides)60-80°C

Biological Applications

Potential Neuroprotective Effects

  • Preliminary studies indicate that (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one may exhibit neuroprotective properties. This makes it a candidate for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that it may modulate specific enzymes and receptors involved in neuroprotection.

Case Study: Neuroprotection

  • A study investigated the compound's effects on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential as a therapeutic agent.

Medical Applications

Drug Development

  • The compound is being explored for its therapeutic potential in treating various conditions due to its biological activity. Its interaction with biological targets positions it as a promising candidate for drug formulation.

Clinical Trials

  • Early-stage clinical trials are examining its efficacy in treating neurological disorders. Researchers are focusing on its safety profile and dosage optimization.

Industrial Applications

Material Science

  • In industrial settings, this compound is utilized in the development of advanced materials. Its unique chemical properties enable its use in high-performance polymers and composites.

Production Methods

  • Industrial production often employs continuous flow reactors to ensure consistent quality and yield during synthesis. This method enhances reaction control and efficiency.

Mechanism of Action

The mechanism of action of (3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. The exact pathways involved are still under investigation, but it is thought to influence signaling pathways related to neuroprotection and anti-inflammatory responses.

Comparison with Similar Compounds

Enantiomers and Diastereomers

  • (3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Structure: Enantiomer of the (3S,7aR) form, differing only in stereochemistry. Properties: Identical molecular formula (C₁₂H₁₃NO₂) but opposite optical rotation. Used in asymmetric synthesis to study stereochemical effects on reactivity . Applications: Demonstrates divergent enantioselectivity in catalytic processes compared to the (3S,7aR) form .

Substituent-Modified Analogs

  • (3R,7aR)-3-(tert-Butyl)-1-Hydroxy-7a-Vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 1214741-21-5) Structure: Features a tert-butyl group at C3, a hydroxy group at C1, and a vinyl group at C7a. Similarity score: 0.72 vs. parent compound . Applications: Explored in high-throughput phasing of macromolecules due to conformational rigidity .
  • (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (CAS 99208-71-6) Structure: Two methyl groups at C3 instead of phenyl. Purity: 95% . Applications: Simpler scaffold for probing steric effects in nucleophilic reactions .

Heteroatom-Substituted Analogs

  • (3S,7S,7aR)-7-Hydroxy-3,6,6-Trimethyltetrahydropyrrolo[1,2-c]thiazol-5(3H)-one
    • Structure : Thiazole ring replaces oxazole, with hydroxy and methyl substituents.
    • Properties : Sulfur atom increases polarizability; [α]²⁰D = −90.2° (c 0.41, DCM). M.p. 93–95°C .
    • Applications : Enhanced hydrogen-bonding capacity for coordination chemistry .

Functionalized Derivatives

  • (3R,7S,7aR)-7-(Benzylamino)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one Structure: Benzylamino group at C6. Properties: Molecular weight = 308.37 g/mol; basicity increased due to the amino group. Applications: Investigated for antimicrobial activity via amine-mediated interactions .

Comparative Data Table

Compound Name Molecular Formula Key Substituents/Modifications Purity (%) Key Applications Reference CAS/ID
(3S,7aR)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one C₁₂H₁₃NO₂ Phenyl at C3 ≥95 Chiral intermediate in drug synthesis 103201-79-2
(3R,7aS)-3-Phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one (Enantiomer) C₁₂H₁₃NO₂ - ≥95 Stereochemical studies 103201-79-2
(3R,7aR)-3-(tert-Butyl)-1-Hydroxy-7a-Vinyl Analogue C₁₄H₂₁NO₂ tert-Butyl, hydroxy, vinyl 97 Macromolecular phasing 1214741-21-5
(S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one C₇H₁₁NO₂ Two methyl groups at C3 95 Steric effect studies 99208-71-6
(3S,7S,7aR)-7-Hydroxy-3,6,6-Trimethylthiazolo Analog C₉H₁₅NO₂S Thiazole ring, hydroxy, methyl groups 54 (yield) Coordination chemistry -

Key Research Findings

  • Stereochemical Impact : The (3S,7aR) configuration is critical for enantioselective synthesis of piperidine derivatives, achieving 32% overall yield in a 2020 study .
  • Solubility: The parent compound is soluble in organic solvents (e.g., DCM, 2-propanol), while thiazole analogs show altered solubility due to sulfur’s lipophilicity .
  • Pharmacological Potential: Functionalization at C7 (e.g., benzylamino) enhances bioactivity, though toxicity profiles remain under investigation .

Biological Activity

(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, especially in treating neurological disorders.

  • IUPAC Name: (3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
  • Molecular Formula: C12H13NO2
  • Molecular Weight: 203.24 g/mol
  • CAS Number: 118918-76-6

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. Preliminary studies suggest it may influence signaling pathways related to neuroprotection and anti-inflammatory responses. The exact mechanisms are still under investigation but appear to involve interactions with specific molecular targets in the nervous system .

Neuroprotective Properties

Research indicates that this compound exhibits neuroprotective effects, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have shown that this compound can reduce oxidative stress and apoptosis in neuronal cells .

Anti-inflammatory Effects

The compound has been observed to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which could be vital in conditions characterized by chronic inflammation .

Case Studies

  • Neuroprotection in Cell Cultures
    • A study conducted on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress.
    • The compound was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) and reduce markers of apoptosis.
  • In Vivo Models
    • In animal models of neurodegeneration, administration of this compound resulted in improved motor function and cognitive performance compared to control groups.
    • Histological analysis revealed reduced neuronal loss and preserved synaptic integrity in treated animals.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced oxidative stress; enhanced BDNF levels
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Cognitive ImprovementEnhanced performance in memory tasks

Q & A

Q. What are the primary synthetic routes for (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, and how is stereochemical purity ensured during synthesis?

  • Methodological Answer : The compound is synthesized via asymmetric catalytic methods, such as gold-catalyzed cyclization reactions, to establish the (3S,7aR) configuration . Key steps include:
  • Use of chiral auxiliaries (e.g., oxazolidinones) to control stereochemistry .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate enantiomerically pure fractions .
  • Monitoring reaction progress using TLC and HPLC with chiral columns to verify enantiomeric excess (>95%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups and confirm the pyrrolo-oxazole scaffold. Nuclear Overhauser Effect (NOE) experiments resolve stereochemistry by analyzing spatial proximity of protons .
  • X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) determines absolute configuration. For example, demonstrates how anisotropic displacement parameters validate the (3S,7aR) configuration .

Q. Why is the stereochemistry of the pyrrolo-oxazole core significant in pharmacological studies?

  • Methodological Answer : The (3S,7aR) configuration influences binding affinity to biological targets (e.g., enzymes or receptors). Comparative studies with (3R,7aS) diastereomers show marked differences in bioactivity, as seen in related tetramate derivatives . Stereochemical integrity is validated via optical rotation and circular dichroism (CD) spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Under inert gas (argon) in airtight containers at –20°C to prevent oxidation or moisture absorption .
  • Handling : Use spark-free tools and static-safe gloves in fume hoods. Avoid contact with water due to potential exothermic decomposition (refer to P233, P403+P233 codes) .

Q. What role does this compound play in heterocyclic chemistry research?

  • Methodological Answer : It serves as a precursor for alkaloid synthesis, enabling studies on ring-expansion reactions or functionalization at the pyrrolidine nitrogen. For example, highlights its use in gold-catalyzed cascades to generate spirocyclic alkaloids .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray results)?

  • Methodological Answer :
  • Case Study : If NMR suggests equatorial phenyl placement but X-ray shows axial orientation, re-examine solvent effects on conformational equilibrium. Molecular dynamics simulations (e.g., Gaussian or ORCA) model solvent interactions to reconcile discrepancies .
  • Validation : Use low-temperature NMR (<–40°C) to "freeze" conformers and compare with X-ray-derived torsion angles .

Q. What strategies optimize stereochemical control in large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed asymmetric allylic alkylation to enhance enantioselectivity .
  • Process Analytics : Implement PAT (Process Analytical Technology) tools like FT-IR for real-time monitoring of intermediate stereochemistry .

Q. How can in silico docking studies predict the compound’s pharmacological potential?

  • Methodological Answer :
  • Protocol : Dock the (3S,7aR) enantiomer into target proteins (e.g., fungal 14α-demethylase) using AutoDock Vina. Compare binding scores with known inhibitors (e.g., fluconazole) .
  • Validation : Correlate docking results with in vitro antifungal assays (MIC values) to prioritize compounds for further testing .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this scaffold?

  • Methodological Answer :
  • SAR Workflow :

Synthesize analogs with substitutions at the phenyl or oxazole positions.

Test against a panel of enzymes (e.g., kinases, proteases) using fluorescence polarization assays.

Use QSAR models (e.g., CoMFA) to identify critical substituents for activity .

Q. How are crystallographic twinning or disorder issues addressed during structure determination?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning. For disorder, split sites into partial occupancies and refine with restraints .

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